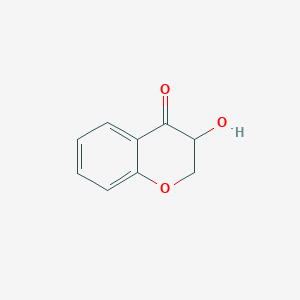

3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

Description

Properties

IUPAC Name |

3-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDVENVZFGMCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74736-89-3 | |

| Record name | 3-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2’-hydroxyacetophenone derivatives . The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one exhibits promising anticancer properties. A study highlighted its effectiveness against drug-resistant cancer cells by targeting regulatory volume increase mechanisms within the cells .

Antioxidant Properties

The compound has demonstrated strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly beneficial in the development of nutraceuticals aimed at preventing oxidative damage associated with various diseases.

Neuroprotective Effects

Studies have suggested that derivatives of this compound can provide neuroprotection, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of neuroinflammatory pathways .

Pesticide Development

The benzopyran derivatives have been explored for their insecticidal and fungicidal properties. Research indicates that they can be used as natural pesticides, offering an eco-friendly alternative to synthetic chemicals .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can be compared with other similar compounds such as:

4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant and anti-inflammatory properties.

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Exhibits strong antimicrobial and anticancer activities.

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-: Known for its potent antioxidant and anti-inflammatory effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

3-Hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the following molecular characteristics:

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- CAS Number : 1251316-47-8

1. Anticancer Activity

Research has demonstrated that benzopyran derivatives exhibit anticancer properties. A study identified 3-hydroxy derivatives as potent inhibitors of specific protein kinases involved in cancer progression. These compounds selectively inhibit PKC-zeta isoforms, which are implicated in various cancers, suggesting their potential as therapeutic agents for cancer treatment .

2. Antioxidant Properties

Benzopyran derivatives are known for their antioxidant capabilities. They scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with aging and various diseases, including cancer and neurodegenerative disorders .

3. Neuroprotective Effects

The neuroprotective effects of this compound have been explored in several studies. These compounds have shown potential in modulating neuroinflammatory responses and protecting neuronal cells from apoptosis induced by oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The selective inhibition of PKC-zeta leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Antioxidant Mechanism : The presence of hydroxyl groups enhances the compound's ability to donate electrons, facilitating the neutralization of free radicals .

Case Study 1: Anticancer Properties

A study published in ACS Omega investigated the anticancer effects of various benzopyran derivatives. The results indicated that compounds similar to 3-hydroxy derivatives significantly inhibited the growth of breast cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotection

In a neurobiology study, researchers examined the protective effects of benzopyran derivatives against neurotoxicity induced by glutamate in neuronal cultures. The findings suggested that these compounds reduced neuronal death and improved cell viability through their antioxidant properties .

Data Table: Summary of Biological Activities

Q & A

Q. How can the structural identity of 3-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Use single-crystal diffraction data refined via software like SHELXL to resolve bond lengths, angles, and stereochemistry. For example, SHELX programs enable refinement against high-resolution data, even for small molecules with complex hydrogen-bonding networks . Complement this with spectroscopic techniques (e.g., NMR for proton/carbon assignments and IR for functional groups).

Q. What analytical methods are suitable for detecting trace impurities in synthesized this compound?

- Methodological Answer : High-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography–high-resolution mass spectrometry (LC-HRMS) can identify impurities at ppm levels. For example, LC-HRMS has been applied to structurally similar benzopyran derivatives (e.g., daidzein and genistein) to resolve co-eluting isomers and degradation products by exact mass and fragmentation patterns .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For benzopyran synthesis, Ghosh et al. demonstrated that condensation reactions under acidic conditions (e.g., HCl in ethanol) improve yields of 4-oxo-benzopyran intermediates, while microwave-assisted synthesis reduces reaction times .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in complexation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic properties and predict binding affinities. For example, DFT was used to analyze the Pd(II) complexation of a related 4-oxo-benzopyran derivative, revealing charge transfer interactions and orbital contributions to stability . Pair computational results with experimental validation (e.g., spectrophotometric titration) to refine models.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for benzopyran derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state structures). For 3-hydroxy-benzopyrans, compare solution-state NMR (showing keto-enol equilibrium) with X-ray data (fixed tautomeric form). Use variable-temperature NMR or deuterium exchange experiments to probe dynamic behavior .

Q. How can regioselective functionalization of this compound be achieved?

- Methodological Answer : Employ protecting-group strategies (e.g., silylation of the 3-hydroxy group) to direct electrophilic substitution. For example, Ghosh et al. reported selective bromination at the 6-position of 4-oxo-benzopyrans using N-bromosuccinimide (NBS) under inert conditions . Monitor reaction progress via LC-MS to identify intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.